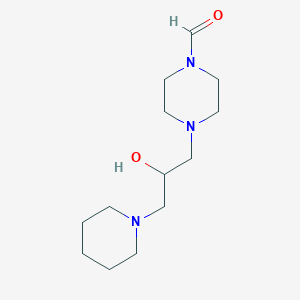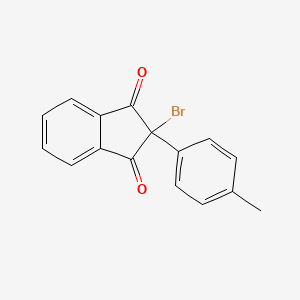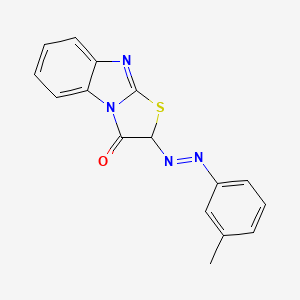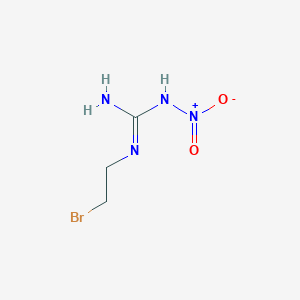
2-(2-Bromoethyl)-1-nitroguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 36872 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 36872 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes often involve multi-step reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
In industrial settings, the production of NSC 36872 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 36872 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 36872 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of NSC 36872 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.
Applications De Recherche Scientifique
NSC 36872 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex molecules and study reaction mechanisms.
Biology: NSC 36872 is used in biological assays and experiments to study its effects on cellular processes and pathways.
Medicine: This compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: NSC 36872 is used in the production of specialty chemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism of action of NSC 36872 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate various biochemical processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which NSC 36872 is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 36872 can be compared with other similar compounds, such as:
NSC 12345: Known for its similar reactivity and applications in organic synthesis.
NSC 67890: Used in biological assays and has potential therapeutic applications.
Uniqueness
What sets NSC 36872 apart from these similar compounds is its unique combination of stability, reactivity, and versatility. This makes it a valuable compound for a wide range of scientific research and industrial applications.
Propriétés
Numéro CAS |
6266-36-0 |
|---|---|
Formule moléculaire |
C3H7BrN4O2 |
Poids moléculaire |
211.02 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-1-nitroguanidine |
InChI |
InChI=1S/C3H7BrN4O2/c4-1-2-6-3(5)7-8(9)10/h1-2H2,(H3,5,6,7) |
Clé InChI |
PSCNIDRSTKFGCP-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)N=C(N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


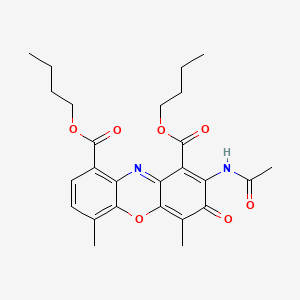
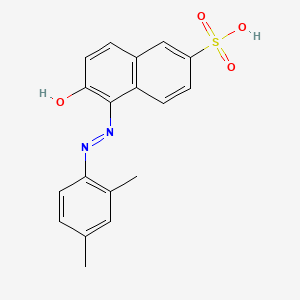
![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
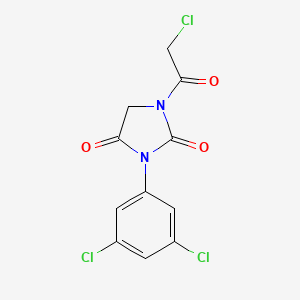

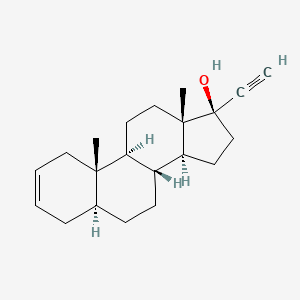
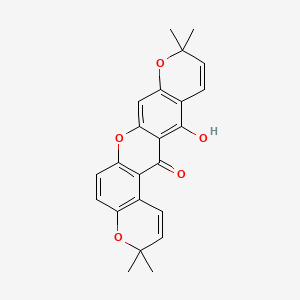

![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
